molecular formula C11H13F2NO2S B12076264 4-(3,4-Difluorobenzenesulfonyl)piperidine

4-(3,4-Difluorobenzenesulfonyl)piperidine

Cat. No.: B12076264
M. Wt: 261.29 g/mol
InChI Key: GFVNUZYJGRLPBI-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,4-difluorobenzenesulfonyl group in this compound imparts unique chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorobenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives and sulfone compounds, which can have different biological and chemical properties .

Scientific Research Applications

4-(3,4-Difluorobenzenesulfonyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorobenzenesulfonyl)piperidine is unique due to the presence of the 3,4-difluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

4-(3,4-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-10-2-1-9(7-11(10)13)17(15,16)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

GFVNUZYJGRLPBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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